4-(3-hydroxyphenyl)azetidin-2-one
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Overview
Description
4-(3-Hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The compound this compound is characterized by the presence of a hydroxyphenyl group attached to the azetidinone ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)azetidin-2-one typically involves the reaction of 3-hydroxybenzaldehyde with an appropriate amine to form a Schiff base, which is then cyclized using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often include the use of solvents like dioxane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for azetidinones, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-oxophenyl)azetidin-2-one.
Reduction: Formation of 4-(3-hydroxyphenyl)azetidine.
Substitution: Formation of various substituted azetidinones depending on the reagents used.
Scientific Research Applications
4-(3-Hydroxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the azetidinone ring can interact with the enzyme’s catalytic site, inhibiting its activity. This dual interaction enhances the compound’s potency and specificity .
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: A well-known cholesterol absorption inhibitor that also contains an azetidinone ring.
Penicillin: An antibiotic that features a beta-lactam ring, structurally similar to azetidinones.
Cephalosporin: Another antibiotic with a beta-lactam ring, used to treat a variety of bacterial infections
Uniqueness
4-(3-Hydroxyphenyl)azetidin-2-one is unique due to the presence of the hydroxyphenyl group, which imparts additional chemical reactivity and biological activity compared to other azetidinones. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
777884-38-5 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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